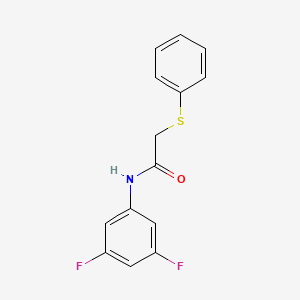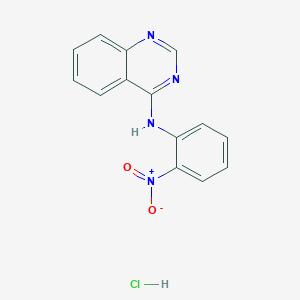
N-(3-isopropoxyphenyl)-2-phenoxyacetamide
描述
N-(3-isopropoxyphenyl)-2-phenoxyacetamide, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed in the 1990s to treat metabolic and cardiovascular diseases, but it has gained popularity in recent years as a performance-enhancing drug. The compound has been extensively studied for its potential applications in scientific research, particularly in the fields of metabolism, cancer, and exercise physiology.
作用机制
N-(3-isopropoxyphenyl)-2-phenoxyacetamide 501516 works by binding to the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating energy metabolism and inflammation. Activation of PPARδ by this compound 501516 leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, which results in increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
This compound 501516 has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to increase endurance and improve exercise performance, possibly by increasing the expression of genes involved in oxidative metabolism and mitochondrial function. This compound 501516 has also been shown to have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One advantage of using N-(3-isopropoxyphenyl)-2-phenoxyacetamide 501516 in scientific research is its specificity for PPARδ, which allows for targeted modulation of energy metabolism and inflammation. However, one limitation is the potential for off-target effects, as the compound has been shown to interact with other nuclear receptors such as PPARα and PPARγ. Additionally, the use of this compound 501516 in animal studies has raised ethical concerns due to its potential for abuse as a performance-enhancing drug.
未来方向
There are several future directions for research on N-(3-isopropoxyphenyl)-2-phenoxyacetamide 501516. One area of interest is the potential for the compound to be used as a treatment for metabolic disorders such as diabetes and obesity. Another area of research is the potential for this compound 501516 to be used as an adjuvant therapy for cancer, either alone or in combination with other treatments. Finally, there is a need for further research on the safety and efficacy of this compound 501516, particularly in human studies.
科学研究应用
N-(3-isopropoxyphenyl)-2-phenoxyacetamide 501516 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its effect on metabolism and energy expenditure. Studies have shown that this compound 501516 can increase fatty acid oxidation and improve glucose tolerance, which could have implications for the treatment of metabolic disorders such as diabetes and obesity.
Another area of research is the potential anti-cancer properties of this compound 501516. Studies have shown that the compound can inhibit the growth of cancer cells in vitro and in vivo, possibly by activating the AMP-activated protein kinase (AMPK) pathway. This suggests that this compound 501516 could be a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
2-phenoxy-N-(3-propan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13(2)21-16-10-6-7-14(11-16)18-17(19)12-20-15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMXHLCNSYNCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinecarboxamide](/img/structure/B4236352.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236357.png)

![N-[2-methyl-5-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B4236368.png)
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236375.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine](/img/structure/B4236384.png)
![N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4236393.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4236396.png)
![2-methyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4236402.png)
![8-(2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4236404.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4236409.png)
![2-(ethylthio)-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4236419.png)
